![molecular formula C16H19F3N4O3 B5617068 (4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide
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Overview
Description
Synthesis Analysis
The synthesis of related prolinamide derivatives involves complex chemical reactions, including the use of cyclic amines and fluorinated components to affect potency and receptor occupancy. One study describes the synthesis of prolyl-N-isonicotinoyl-(L)-4-aminophenylalanine derivatives, highlighting the importance of the ring size and fluorine presence for activity (Venkatraman et al., 2009). Another approach includes the use of glyoxylic acid or ethyl glyoxylate in aqueous enantioselective synthesis, showcasing the adaptability in synthesizing similar compounds (Moles et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic and diffractometric techniques to characterize compounds. For instance, a study on polymorphism in a related pharmaceutical compound used spectroscopic and diffractometric methods to differentiate between polymorphic forms, providing insight into the analytical challenges of closely related structures (Vogt et al., 2013).
Chemical Reactions and Properties
Prolinamide derivatives participate in a variety of chemical reactions, including alpha-selenenylation of aldehydes, which is an efficient method for preparing alpha-phenylselenoaldehydes, demonstrating the versatility of these compounds in synthesis (Wang et al., 2004). Additionally, prolinamides have been used as catalysts in aldol reactions, highlighting their role in the synthesis of chiral molecules (Yeşil et al., 2023).
properties
IUPAC Name |
(2S,4R)-N-ethyl-1-(pyridine-4-carbonyl)-4-(3,3,3-trifluoropropanoylamino)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-2-21-14(25)12-7-11(22-13(24)8-16(17,18)19)9-23(12)15(26)10-3-5-20-6-4-10/h3-6,11-12H,2,7-9H2,1H3,(H,21,25)(H,22,24)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPIYKSVPSRJHG-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)C2=CC=NC=C2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=NC=C2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide |
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